Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-3-26-21(25)8-6-4-5-7-20(24)19-11-9-18(10-12-19)17-23-15-13-22(2)14-16-23/h9-12H,3-8,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADEEPHJWXMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643008 | |
| Record name | Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-65-0 | |
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the final coupling reaction to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to meet regulatory standards and ensure the safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. Additionally, it is used in the industry for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical properties can be contextualized by comparing it to analogs with variations in substituents, chain length, or heterocyclic groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations from Comparisons:
Impact of Heterocyclic Substituents: The 4-methylpiperazine group in the target compound likely enhances binding to biological targets (e.g., serotonin or dopamine receptors) compared to smaller rings like azetidine (4-membered) or pyrrolidine (5-membered). Azetidine-containing analogs (e.g., Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate) exhibit antimicrobial properties, but their smaller ring size may reduce metabolic stability compared to piperazine .
Conversely, methoxy groups (e.g., Ethyl 7-(3,5-dimethoxyphenyl)-7-oxoheptanoate) improve solubility and antioxidant capacity due to their electron-donating nature .
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Piperazine derivatives are documented inhibitors of phosphodiesterases (PDEs) and monoamine oxidases (MAOs). The target compound’s 4-methylpiperazine group may similarly modulate such enzymes, affecting cyclic nucleotide signaling or neurotransmitter metabolism .
- Cytotoxicity : Biphenyl analogs induce apoptosis in cancer cells via mitochondrial pathways. The target compound’s phenyl-piperazinemethyl group could mimic this activity by disrupting cellular redox balance .
- Metabolic Stability : Methylpiperazine groups often enhance metabolic stability compared to unmethylated piperazines, suggesting prolonged in vivo half-life for the target compound .
Biological Activity
Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate, with the CAS number 898763-65-0, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including its chemical properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C21H32N2O3
- Molecular Weight : 360.49 g/mol
- Structure : The compound features a heptanoate backbone with a phenyl group substituted by a piperazine derivative, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its structural components:
- Piperazine Moiety : Piperazine derivatives are known for their diverse pharmacological profiles, including antipsychotic and anxiolytic effects. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems.
- Heptanoate Chain : The heptanoate part may enhance lipophilicity, facilitating membrane permeability and possibly influencing the compound's bioavailability.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperazine structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Potential
Recent research has explored the anticancer properties of piperazine derivatives. This compound could potentially inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary data indicate promising results in vitro against specific cancer cell lines.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various piperazine derivatives. This compound was included in the screening process, showing notable inhibition against Gram-positive bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 14 -
Anticancer Activity Assessment :
- In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations of 10 µM and above.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 8 MCF-7 (Breast Cancer) 12 A549 (Lung Cancer) 10
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or vapors .
- Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to avoid environmental release .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water-based cleanup to prevent drainage contamination .
Q. What synthetic routes are available for Ethyl 7-oxoheptanoate derivatives, and how can they be adapted to introduce the 4-methylpiperazinomethyl group?
- Methodological Answer:
- Base Synthesis: Start with cycloheptanone derivatives. Oxidize using potassium persulfate in ethanol/methanol to form 7-hydroxyheptanoate, followed by PCC oxidation to yield the 7-oxoheptanoate core .
- Introducing the Piperazine Group:
- Step 1: Perform a Friedel-Crafts acylation on 4-methylpiperazine to attach the phenyl group.
- Step 2: Use nucleophilic substitution or Buchwald-Hartwig coupling to introduce the 4-methylpiperazinomethyl moiety to the heptanoate backbone.
- Validation: Confirm substitution via (shift at δ 2.5–3.5 ppm for piperazine protons) and LC-MS .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
- Methodological Answer:
- NMR:
- : Look for ester carbonyl protons (δ 4.1–4.3 ppm, quartet) and piperazine methyl protons (δ 2.2–2.4 ppm, singlet).
- : Confirm the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 291.39 (CHNO) .
- IR Spectroscopy: Identify ester C=O stretching (~1740 cm) and ketone C=O (~1710 cm) .
Advanced Questions
Q. How can researchers resolve contradictions in reported spectral data for structurally similar 7-oxoheptanoate esters during characterization?
- Methodological Answer:
- Comparative Analysis: Cross-reference with analogs like Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0) to identify substituent-specific shifts .
- Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate piperazine protons with the phenyl group.
- Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer:
- Design of Experiments (DoE): Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing Pd catalyst concentration in coupling reactions may improve yields .
- Protection-Deprotection: Temporarily protect reactive sites (e.g., ketones) using trimethylsilyl groups to prevent side reactions during piperazine introduction.
- Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the product from byproducts .
Q. Given the lack of ecotoxicological data, what methodological approaches are recommended to assess the environmental impact of this compound?
- Methodological Answer:
- QSAR Modeling: Predict biodegradability and toxicity using software like EPI Suite or TEST. Compare with analogs (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate) .
- Experimental Assays:
- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (OECD 202).
- Biodegradation: Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Soil Mobility: Conduct column leaching experiments to assess adsorption coefficients (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
